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Abstract

GSK2245035 is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7)
developed for the intranasal treatment of allergic respiratory diseases such as allergic rhinitis
and asthma.[1][2][3][4] As a member of the 8-oxoadenine chemical class, GSK2245035 was
rationally designed to elicit a localized immune response in the airways, characterized by the
induction of Type | interferons (IFNs), with the goal of modulating the underlying Th2-mediated
inflammation typical of allergic conditions.[2][5] This technical guide provides a comprehensive
overview of the discovery, preclinical development, and clinical evaluation of GSK2245035,
detailing its mechanism of action, key experimental data, and associated methodologies.

Introduction: Targeting TLR7 for Allergic Airway
Diseases

Allergic respiratory diseases are driven by an inappropriate immune response to common
environmental allergens, leading to chronic inflammation of the airways. The immunopathology
is predominantly characterized by a T-helper 2 (Th2) cell response, with elevated levels of
cytokines such as interleukin (IL)-4, IL-5, and IL-13. Toll-like receptors are key components of
the innate immune system that recognize pathogen-associated molecular patterns and initiate
an immune response. TLR7, which recognizes single-stranded viral RNA, is primarily
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expressed in plasmacytoid dendritic cells (pDCs) and B cells.[6][7] Activation of TLR7 triggers
the MyD88-dependent signaling pathway, culminating in the production of Type I IFNs,
particularly IFN-a.[7][8][9] This IFN-rich environment can counteract the Th2-polarized
inflammation in allergic diseases, making TLR7 an attractive therapeutic target.

GSK2245035 emerged from a medicinal chemistry effort to develop a potent and selective
TLR7 agonist suitable for intranasal delivery, aiming to maximize local efficacy in the airways
while minimizing systemic side effects.[5][10]

Discovery and Medicinal Chemistry

GSK2245035 belongs to the 8-oxoadenine class of compounds, which were identified as
potent TLR7 agonists.[5][11] The discovery process involved extensive structure-activity
relationship (SAR) studies to optimize potency, selectivity, and physicochemical properties for
intranasal administration.

Lead Optimization and Structure-Activity Relationship
(SAR)

The SAR exploration focused on modifications at the N-9 and C-2 positions of the 8-
oxoadenine scaffold.[5] A key finding was that the incorporation of a basic amine in the N-9
substituent significantly enhanced IFNa-inducing potency.[5] Further optimization of the C-2
substituent led to the identification of the (S)-pentyloxy group as a potent enhancer of activity.
[5] This strategic combination of moieties resulted in the selection of GSK2245035 as a clinical
candidate.[5]

Table 1: In Vitro Potency of GSK2245035

Assay Cell Type Parameter Value

TLR7 Agonist Activity Human PBMCs EC50 50 nM[10]

Mechanism of Action: TLR7 Signaling Pathway

GSK2245035 exerts its immunomodulatory effects by activating the TLR7 signaling cascade
within target immune cells in the airway mucosa.
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Signaling Cascade

Upon binding of GSK2245035 to TLR7 in the endosome, a conformational change is induced,
leading to the recruitment of the adaptor protein MyD88.[7][8][9] This initiates a downstream
signaling cascade involving IRAK (IL-1 receptor-associated kinase) family members and
TRAF6 (TNF receptor-associated factor 6).[8][12] Ultimately, this pathway leads to the
activation of the transcription factor IRF7 (interferon regulatory factor 7), which translocates to
the nucleus and drives the expression of Type | interferons, most notably IFN-a.[8][12]
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Figure 1: Simplified TLR7 signaling pathway activated by GSK2245035.

Preclinical Development

The preclinical evaluation of GSK2245035 focused on its in vitro and in vivo pharmacology to
establish its potential for treating allergic airway diseases.

In Vitro Pharmacology

The immunomodulatory activity of GSK2245035 was assessed in human peripheral blood

mononuclear cells (PBMCs).[2]
Experimental Protocol: In Vitro Cytokine Induction in PBMCs

o PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density
gradient centrifugation.[13][14]

e Cell Culture: Culture PBMCs in complete RPMI 1640 medium supplemented with fetal
bovine serum, penicillin, and streptomycin.[14]
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o Stimulation: Treat PBMCs with varying concentrations of GSK2245035 or a vehicle control.

[6]
e Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.[15]
» Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.[14]

e Cytokine Measurement: Quantify the levels of cytokines (e.g., IFN-a, IFN-y, IL-5, IL-10, IL-
13, TNF-0) in the supernatants using specific enzyme-linked immunosorbent assays
(ELISAS) or multiplex bead arrays.[6][15][16]

In these assays, GSK2245035 demonstrated a dose-dependent induction of IFN-y and IL-10,
while reducing the production of the Th2 cytokines IL-5 and IL-13 in PBMCs from allergic
rhinitis donors.[2]

In Vivo Pharmacology

Animal models of allergic rhinitis and asthma were utilized to evaluate the in vivo efficacy of
GSK2245035.[17][18]

Experimental Protocol: Murine Model of Allergic Airway Inflammation

» Sensitization: Sensitize mice (e.g., BALB/c strain) to an allergen such as ovalbumin (OVA)
via intraperitoneal injections with an adjuvant (e.g., alum).[18]

o Challenge: Subsequently, challenge the sensitized mice with intranasal or aerosolized OVA
to induce allergic airway inflammation.[18]

o Treatment: Administer GSK2245035 intranasally prior to or during the allergen challenge
phase.

» Assessment of Airway Inflammation: Evaluate the extent of airway inflammation by
measuring:

o Bronchoalveolar lavage (BAL) fluid for inflammatory cell infiltrates (e.g., eosinophils).

o Lung histology for cellular infiltration and mucus production.
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o Cytokine levels in BAL fluid or lung homogenates.

o Airway hyperresponsiveness to methacholine.

Clinical Development

GSK2245035 has been evaluated in several clinical trials to assess its safety, tolerability,
pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with allergic
rhinitis and asthma.

Phase | and lla Clinical Trials

Two key clinical trials, NCT01480271 and NCT01607372, investigated the effects of intranasal
GSK2245035.[1][7]

Table 2: Summary of Key Clinical Trials for GSK2245035

Trial ID Population Dosing Regimen Key Findings

Doses <100 ng were
Healthy Volunteers & ) ] tolerated. Clear target
Single escalating

NCT01480271 engagement at 20 ng,

Allergic Rhinitis
doses

as measured by
increased IP-10.[1][7]

Patients

20 ng dose was well-
tolerated. The 80 ng
dose was associated

with cytokine release

NCT01607372

] o Repeat weekly doses
Allergic Rhinitis
] of 20 ng or 80 ng for 8
Patients
weeks

syndrome-like
adverse events. Both
doses showed trends
in reducing nasal
symptoms post-
allergen challenge.[2]

[3]

Experimental Protocol: Nasal Allergen Challenge (NAC)
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The NAC is a standardized procedure to induce and evaluate an allergic response in the nasal
mucosa.[3]

» Baseline Assessment: Record baseline nasal symptoms and measure nasal patency.[4]
o Control Administration: Administer a saline control solution intranasally.[4]

 Allergen Administration: Administer a predetermined dose of the relevant allergen (e.g.,
ragweed pollen) intranasally.[4]

e Symptom Scoring: Record nasal symptoms (e.g., sneezing, rhinorrhea, nasal congestion,
itching) at regular intervals post-challenge.[3]

o Nasal Lavage: Perform nasal lavage with saline at specified time points to collect nasal
secretions for biomarker analysis.[19][20][21][22][23]

Pre-Challenge

Baseline Assessment
(Symptoms, Patency)

- J

Challenge
Y

Intranasal Saline
(Control)

Intranasal Allergen

Post Challenge Assessme t
Symptom Scoring Nasal Lavage for
(Regular Intervals) Biomarker Analysis

Click to download full resolution via product page
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Figure 2: General workflow for a nasal allergen challenge experiment.

Pharmacodynamic Biomarkers

A key pharmacodynamic biomarker for GSK2245035 activity is the IFN-y-inducible protein 10
(IP-10), also known as CXCL10.[1] Intranasal administration of GSK2245035 led to dose-
dependent increases in both nasal and serum IP-10 levels, confirming target engagement.[2][3]

Experimental Protocol: IP-10 ELISA
o Sample Collection: Collect serum and nasal lavage fluid from clinical trial participants.

o Sample Preparation: Centrifuge samples to remove cellular debris and dilute as necessary
with assay buffer.[24]

e ELISA Procedure:

o Coat a 96-well plate with a capture antibody specific for human IP-10.[25]

o

Add standards and samples to the wells and incubate.[25]

[¢]

Wash the plate and add a biotinylated detection antibody.[25]

[¢]

Add streptavidin-horseradish peroxidase (HRP) conjugate.[25]

[e]

Add a chromogenic substrate (e.g., TMB) and stop the reaction.[25]

o Data Analysis: Measure the absorbance at 450 nm and calculate IP-10 concentrations based
on a standard curve.[25]

Safety and Tolerability

In clinical trials, intranasal GSK2245035 at a dose of 20 ng was generally well-tolerated.[2][3]
The most common adverse events were mild and transient, including headache.[4][26] At
higher doses (80 ng and above), cytokine release syndrome-related symptoms were observed,
highlighting the importance of careful dose selection for this class of compounds.[1][2][3]

Table 3: Adverse Events in a Phase lla Study of GSK2245035 (80 ng vs. Placebo)
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Adverse Event GSK2245035 (80 ng) (n=14) Placebo (n=14)
Any Adverse Event 100% (14/14) 71% (10/14)
Cytokine Release Syndrome-

) 93% (13/14) Not Reported
like AEs

Headache 86% (12/14) 57% (8/14)
Fever Not specified Not specified

Data adapted from a study in participants with allergic rhinitis.[2]

Conclusion

GSK2245035 is a selective TLR7 agonist that was rationally designed for the intranasal
treatment of allergic airway diseases. Its development program has provided valuable insights
into the therapeutic potential and challenges of targeting TLR7 in this setting. Preclinical and
clinical studies have demonstrated clear target engagement and a dose-dependent
immunomodulatory effect. While higher doses were associated with systemic side effects, the
20 ng dose was well-tolerated and showed trends towards clinical efficacy. Although further
development of GSK2245035 for allergic asthma did not show significant attenuation of the late
asthmatic response, the findings from its development program contribute significantly to the
understanding of TLR7 agonism for immunomodulation in respiratory diseases.[4][26]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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